molecular formula C15H9Cl2NOS B2621558 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-93-1

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2621558
CAS No.: 339114-93-1
M. Wt: 322.2
InChI Key: YEUQAGMGGOKKBP-ZSOIEALJSA-N
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Description

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core structure with a 3,4-dichloroanilino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the reaction of 3,4-dichloroaniline with a suitable benzothiophene derivative. One common method involves the condensation of 3,4-dichloroaniline with 2-benzothiophen-1(3H)-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dichloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
  • 3,4-dichloroaniline
  • 2-benzothiophen-1(3H)-one

Uniqueness

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c16-12-6-5-9(7-13(12)17)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCWPGGPJIDVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164510
Record name 3-[[(3,4-Dichlorophenyl)amino]methylene]benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339114-93-1
Record name 3-[[(3,4-Dichlorophenyl)amino]methylene]benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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